molecular formula C8H9Cl2NO2 B599592 Ethyl 4-chloronicotinate hydrochloride CAS No. 174496-99-2

Ethyl 4-chloronicotinate hydrochloride

Cat. No.: B599592
CAS No.: 174496-99-2
M. Wt: 222.065
InChI Key: LPFBXCWCEZYZOO-UHFFFAOYSA-N
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Description

Ethyl 4-chloronicotinate hydrochloride is a chemical compound with the molecular formula C8H9Cl2NO2. It is a derivative of nicotinic acid, where the ethyl ester is substituted at the 4-position with a chlorine atom. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-chloronicotinate hydrochloride can be synthesized through several methods. One common route involves the esterification of 4-chloronicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion. The resulting ethyl 4-chloronicotinate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloronicotinate hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield 4-chloronicotinic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-aminonicotinate derivatives.

    Reduction: 4-chloronicotinamide.

    Ester Hydrolysis: 4-chloronicotinic acid.

Scientific Research Applications

Ethyl 4-chloronicotinate hydrochloride is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Researchers use it to study enzyme interactions and metabolic pathways involving nicotinic acid derivatives.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the development of new materials and chemical processes, particularly in the synthesis of heterocyclic compounds.

Mechanism of Action

The mechanism by which ethyl 4-chloronicotinate hydrochloride exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors involved in nicotinic acid metabolism. The chlorine substituent can influence the compound’s reactivity and binding affinity, affecting its biological activity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Ethyl 4-chloronicotinate hydrochloride can be compared with other nicotinic acid derivatives, such as:

    Ethyl nicotinate: Lacks the chlorine substituent, resulting in different reactivity and biological properties.

    Methyl 4-chloronicotinate: Similar structure but with a methyl ester group, which can affect its solubility and reactivity.

    4-chloronicotinic acid: The parent acid form, which is more polar and less lipophilic compared to the ester derivatives.

The presence of the chlorine atom in this compound makes it unique, as it can participate in specific chemical reactions that other nicotinic acid derivatives cannot. This uniqueness is leveraged in various synthetic and research applications, making it a valuable compound in the chemical and pharmaceutical industries.

Properties

IUPAC Name

ethyl 4-chloropyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c1-2-12-8(11)6-5-10-4-3-7(6)9;/h3-5H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFBXCWCEZYZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670459
Record name Ethyl 4-chloropyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174496-99-2
Record name Ethyl 4-chloropyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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